2-[2-(4-Chlorophenyl)sulfonylethyl]-5-phenyl-1,3,4-oxadiazole
Description
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)sulfonylethyl]-5-phenyl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S/c17-13-6-8-14(9-7-13)23(20,21)11-10-15-18-19-16(22-15)12-4-2-1-3-5-12/h1-9H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZVBPGPSDJRPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)CCS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[2-(4-Chlorophenyl)sulfonylethyl]-5-phenyl-1,3,4-oxadiazole is part of a class of compounds known as oxadiazoles, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this specific oxadiazole derivative, including its mechanisms of action, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of This compound is . Its structure features a 1,3,4-oxadiazole ring, which is known for its role in various biological activities. The presence of the 4-chlorophenyl and sulfonyl groups contributes to its pharmacological properties.
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of oxadiazole derivatives. For instance, compounds similar to This compound have shown promising results against various cancer cell lines:
- MCF-7 (breast cancer) : The compound demonstrated significant cytotoxic effects, leading to apoptosis as evidenced by increased p53 expression and caspase-3 activation .
- MDA-MB-231 (triple-negative breast cancer) : Related oxadiazole derivatives exhibited IC50 values indicating effective inhibition of cell proliferation .
The mechanisms through which oxadiazole derivatives exert their biological effects include:
- Inhibition of Key Enzymes : Some compounds have been shown to inhibit histone deacetylases (HDACs), which are crucial in regulating gene expression related to cancer progression .
- Apoptosis Induction : Activation of apoptotic pathways through modulation of proteins such as p53 and caspases has been observed .
- Targeting Growth Factors : Inhibition of growth factors such as EGFR and VEGF has been implicated in the anticancer activity of these compounds .
Selectivity and Toxicity
The selectivity of oxadiazole derivatives for cancer cells over normal cells is a critical factor in their therapeutic potential. For example, certain derivatives have shown high selectivity against specific cancer cell lines while exhibiting lower toxicity towards non-cancerous cells .
Table 1: Summary of Biological Activities
| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 0.65 | Apoptosis induction via p53 |
| Compound B | MDA-MB-231 | 2.41 | HDAC inhibition |
| Compound C | PANC-1 | 0.75 | EGFR inhibition |
| Compound D | SK-MEL-2 | 89 pM | Caspase activation |
Case Study: Compound Evaluation
A study evaluating a series of 1,3,4-oxadiazoles found that modifications in the chemical structure significantly influenced biological activity. The most potent compound from this series showed an IC50 value in the micromolar range against various cancer cell lines, indicating that structural optimization is crucial for enhancing efficacy while minimizing toxicity .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of oxadiazole compounds exhibit antimicrobial properties. The sulfonamide group in 2-[2-(4-Chlorophenyl)sulfonylethyl]-5-phenyl-1,3,4-oxadiazole has been linked to enhanced antibacterial activity against various strains of bacteria. A study demonstrated that similar oxadiazole derivatives showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential use in developing new antibiotics .
Anticancer Potential
Oxadiazole derivatives have also been investigated for their anticancer properties. The structural features of this compound may contribute to its ability to inhibit tumor growth. In vitro studies have revealed that compounds with similar structures can induce apoptosis in cancer cells, making them candidates for further exploration in cancer therapeutics .
Pesticide Development
The compound's chemical structure suggests potential applications in agrochemicals, particularly as a pesticide or herbicide. Studies have shown that oxadiazoles can act as effective agents against pests and diseases affecting crops. The incorporation of the chlorophenyl group may enhance the compound's efficacy and selectivity towards target organisms while minimizing toxicity to non-target species .
Polymer Chemistry
Due to its unique chemical structure, this compound can be utilized in the synthesis of novel polymers with specific properties such as thermal stability and chemical resistance. Research has indicated that incorporating oxadiazole units into polymer backbones can enhance mechanical properties and thermal performance, making these materials suitable for high-performance applications .
Case Studies
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 1,3,4-oxadiazole ring exhibits moderate electrophilicity at positions 2 and 5 due to electron-withdrawing effects. In 2-[2-(4-chlorophenyl)sulfonylethyl]-5-phenyl-1,3,4-oxadiazole, substitution reactions primarily target the oxadiazole ring:
Oxidative Transformations
The sulfonylethyl group’s stability under oxidative conditions limits reactivity, but the oxadiazole ring can undergo oxidation:
Reductive Reactions
Reduction targets the oxadiazole ring or sulfonyl group:
Acid/Base-Mediated Hydrolysis
The oxadiazole ring undergoes hydrolysis under extreme pH:
Cross-Coupling Reactions
The 4-chlorophenyl group in the sulfonylethyl moiety enables palladium-catalyzed couplings:
Electrophilic Aromatic Substitution
The 5-phenyl group undergoes electrophilic substitution:
Ring-Opening Reactions
Under harsh conditions, the oxadiazole ring opens:
Key Mechanistic Insights:
-
The sulfonylethyl group enhances electron withdrawal, stabilizing the oxadiazole ring but reducing nucleophilic substitution rates compared to non-sulfonylated analogs .
-
The 5-phenyl group directs electrophilic substitution to the meta position due to steric hindrance from the oxadiazole ring .
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Palladium-catalyzed couplings are feasible at the 4-chlorophenyl site, enabling modular derivatization for drug discovery .
This reactivity profile positions this compound as a versatile scaffold for synthesizing bioactive analogs, particularly in anticancer and antimicrobial research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 2
Aryl and Heteroaryl Substitutions
- 2-(4-Chlorophenyl)-5-aryl Derivatives (Compounds 106 and 107): Structure: Position 2: 4-chlorophenyl; Position 5: 4-fluorophenyl (106) or 4-methoxyphenyl (107). Activity: Demonstrated potent anticancer activity against CNS (SF-295), breast (MCF-7), and prostate (PC-3) cancer cell lines, with growth percentages (GP) of 98.74% and 95.37% at 10⁻⁵ M, respectively .
2-(3-Chloro-5-trifluoromethylpyridin-2-yl)-5-phenyl-1,3,4-oxadiazole (E1) :
Sulfur-Containing Substituents
- 2-(Arylsulfonyl)-5-phenyl Derivatives (6j, 6c, 6i) :
- Structure : Direct sulfonyl group (-SO₂-) at position 2.
- Activity : Compound 6j (2-(3,4-dimethylphenyl)-5-tosyl) showed potent antibacterial activity (MIC = 8 µg/mL) and moderate antioxidant activity (DPPH scavenging IC₅₀ = 45 µM) .
- Comparison : The sulfonylethyl group in the target compound may enhance solubility but reduce direct sulfonyl-mediated enzyme inhibition.
Substituent Variations at Position 5
- 2-(Phenoxymethyl)-5-phenyl Derivatives (7a-o): Structure: Position 2: phenoxymethyl (-O-CH₂-C₆H₅); Position 5: phenyl. Activity: Compound 7m exhibited IC₅₀ = 10.25 µM against MCF-7 breast cancer cells via apoptosis induction, comparable to the target compound’s inferred mechanism . Key Difference: Phenoxymethyl substituents improve metabolic stability but lack the sulfonyl group’s electron-withdrawing effects .
2-(2-Bromo-3-nitrophenyl)-5-phenyl Derivatives (4a-j) :
Data Tables
Table 1: Anticancer Activity of Selected 1,3,4-Oxadiazole Derivatives
Research Findings and Mechanistic Insights
- Anticancer Activity: Derivatives with electron-withdrawing groups (e.g., -Cl, -NO₂, -SO₂-) at position 2 show enhanced cytotoxicity, likely due to increased electrophilicity and interaction with cellular targets like tubulin or DNA topoisomerases .
- Antimicrobial Activity : Sulfonyl-containing derivatives (e.g., 6j) disrupt bacterial membrane integrity or inhibit enzymes like dihydrofolate reductase .
- Structural Advantages : The sulfonylethyl group in the target compound may improve pharmacokinetic properties (e.g., bioavailability) compared to bulkier substituents like naphthofuran () or pyridine .
Q & A
Q. Advanced
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the sulfonylethyl group .
- Catalysis : K₂CO₃ or Et₃N improves cyclization efficiency by deprotonating intermediates .
- Purification : Column chromatography (SiO₂, hexane/ethyl acetate) isolates products with >95% purity, as validated by TLC .
What strategies address contradictions in spectroscopic vs. computational data?
Q. Advanced
- Cross-Validation : Compare experimental IR/NMR with DFT-simulated spectra. Discrepancies in NH stretching (DFT overestimates by ~20 cm⁻¹) may arise from solvent effects .
- Dynamic Effects : MD simulations account for conformational flexibility in solution, resolving discrepancies in NOE correlations .
How do substituents influence electronic properties and bioactivity?
Q. Advanced
- Electron-Withdrawing Groups (e.g., -Cl): Lower HOMO energy (e.g., −6.2 eV), enhancing oxidative stability .
- Sulfonyl vs. Thioether Linkers : Sulfonyl groups increase polarity (logP reduction by ~1.5), improving aqueous solubility for pharmacological assays .
What are best practices for handling air-sensitive intermediates?
Q. Basic
- Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., chlorination with PCl₅) .
- Stabilize intermediates with inert gas (N₂/Ar) during storage .
How to design SAR studies for this compound?
Q. Advanced
- Library Synthesis : Introduce varied substituents (e.g., -OCH₃, -CF₃) at the phenyl ring via Suzuki coupling .
- Assays : Test antimicrobial activity via broth microdilution (MIC) or kinase inhibition via ELISA .
What analytical challenges arise in quantifying byproducts?
Q. Advanced
- HPLC-MS : Use C18 columns (ACN/H₂O gradient) to separate unreacted hydrazides (retention time ~8.2 min) from the target compound (~12.5 min) .
- NMR Titration : Detect trace aldehydes (δ 9.8–10.2 ppm) from incomplete cyclization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
